molecular formula C9H19N3O3 B1526526 tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate CAS No. 1251430-04-2

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

Cat. No.: B1526526
CAS No.: 1251430-04-2
M. Wt: 217.27 g/mol
InChI Key: YGXCDLSDDROMNS-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate (CAS: 1251430-04-2) is a specialized carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a (Z)-configured N'-hydroxycarbamimidoyl moiety. This compound is primarily utilized in medicinal chemistry and drug discovery as a building block for synthesizing hydroxamic acid derivatives or metal-chelating agents, which are critical in protease inhibition and metalloenzyme targeting . Its stereochemical configuration (Z) may influence binding affinity and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, a common strategy in peptide and small-molecule synthesis .

Properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCDLSDDROMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate, a compound with the molecular formula C9H19N3O3, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound features a tert-butyl group and a hydroxycarbamimidoyl moiety, which contribute to its distinctive properties. The IUPAC name is tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate. Its molecular weight is approximately 217.26 g/mol.

Synthesis

The synthesis typically involves:

  • O-Alkylation of tert-butyl N-hydroxycarbamate using methanesulfonates.
  • Acidic N-deprotection to yield the final product.

This method allows for the introduction of the hydroxycarbamimidoyl group, crucial for its biological activity .

Anticancer Properties

Research indicates that derivatives of carbamates, including this compound, exhibit significant anticancer properties. For example, related compounds have shown moderate activity against various cancer cell lines with IC50 values ranging from 4.2 μM to 92.4 μM .

Cell Line IC50 Value (μM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Lung Adenocarcinoma (A549)4.2
Human Melanoma (MEXF 462)Moderate

Enzyme Inhibition

The compound's ability to form stable carbamate bonds makes it a candidate for studying enzyme interactions. Similar carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurobiology .

Enzyme Inhibition Type IC50 Value (μM)
Acetylcholinesterase (AChE)Moderate Inhibition1.60 - 311.0
Butyrylcholinesterase (BChE)Selective InhibitionLower than AChE

Case Studies

A notable study investigated the effects of similar carbamate derivatives on cancer cell lines, revealing that modifications to the hydroxycarbamimidoyl group can enhance cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Structural Information

The compound's structure can be represented as follows:

ComponentDescription
SMILESCC(CNC(=O)OC(C)(C)C)/C(=N/O)/N
InChIInChI=1S/C9H19N3O3/c1-6(7(10)12-14)
InChIKeyNXWDWKLIOMWYEX-UHFFFAOYSA-N

Organic Synthesis

Tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate serves as a valuable building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions, including:

  • Carbamate Bond Formation : The compound can be utilized to synthesize other carbamates, which are important in pharmaceuticals and agrochemicals.
  • Modification Reactions : Its structure allows for modifications that can lead to derivatives with enhanced properties.

Biological Research

In biological contexts, this compound is instrumental in studying enzyme interactions and protein modifications due to its ability to form stable carbamate bonds. Specific applications include:

  • Enzyme Inhibition Studies : Researchers can explore how the compound interacts with specific enzymes, potentially leading to the development of inhibitors for therapeutic purposes.
  • Biochemical Pathway Probing : The compound can be used to investigate biochemical pathways by modifying proteins or enzymes involved in these pathways.

Medicinal Chemistry

The potential therapeutic properties of this compound make it a candidate for drug development. Key areas of interest include:

  • Precursor for Drug Development : It may serve as a precursor for synthesizing new drugs targeting specific diseases.
  • Designing Enzyme Inhibitors : The compound's structure can be tailored to design inhibitors for enzymes implicated in various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Notable applications include:

  • Coatings and Polymers : Its stability and reactivity make it suitable for formulating coatings and polymers with specific properties.
  • Specialty Chemicals Production : The compound can be incorporated into various chemical processes to produce high-value specialty chemicals.

Case Study 1: Enzyme Interaction Studies

In a study investigating enzyme interactions, researchers utilized this compound to assess its effect on a specific enzyme involved in metabolic pathways. The findings indicated that the compound acted as a reversible inhibitor, providing insights into its potential therapeutic applications.

Case Study 2: Drug Development Initiatives

A pharmaceutical company explored the use of this compound as a precursor in synthesizing novel anti-cancer agents. Initial results showed promising activity against specific cancer cell lines, leading to further development and optimization of related compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Bicyclic System CAS Number Key Properties/Applications Availability/Status
Target Compound 1-methylethyl, bicyclo[2.2.2]octane 1251430-04-2 R&D use; potential metalloenzyme inhibition; Z-configuration enhances stereoselectivity Limited stock (R&D only)
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 4-formyl, bicyclo[2.2.2]octane Reactive aldehyde group for conjugation; used in linker chemistry Commercially available
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 2-azabicyclo[2.2.1]heptane 1932203-04-7 Nitrogen-containing bicyclic system; enhances basicity and binding to acidic targets Commercially available
tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate Phenyl substituent Increased hydrophobicity; discontinued due to synthesis challenges or poor bioavailability Discontinued

Structural and Functional Comparisons:

  • Substituent Effects : The phenyl analog () exhibits higher lipophilicity, which may hinder aqueous solubility, whereas the 4-formyl derivative () offers a reactive handle for bioconjugation .
  • Stereochemistry : The (Z)-configuration in the target compound’s hydroxycarbamimidoyl group may confer selectivity in metal coordination, distinguishing it from uncharacterized stereoisomers .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate generally involves:

  • Formation of a carbamate-protected amino intermediate (tert-butyl carbamate derivatives).
  • Introduction of the hydroxycarbamimidoyl group via condensation or substitution reactions.
  • Use of protecting groups such as tert-butyl to stabilize reactive amine functionalities during synthesis.

Preparation from N-BOC Protected Amino Acid Derivatives

A key approach involves starting from N-BOC (tert-butoxycarbonyl) protected amino acids or aminoethyl carbamates, which are then functionalized to introduce the hydroxycarbamimidoyl moiety.

Example Method:

  • Starting Material: N-BOC-D-Serine or tert-butyl 2-aminoethylcarbamate.
  • Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine (NMM) as a base.
  • Condensation: Reaction of the activated intermediate with an amine derivative (e.g., benzylamine or benzene methanamine) in anhydrous ethyl acetate.
  • Outcome: Formation of the targeted tert-butyl carbamate derivative with the hydroxycarbamimidoyl group introduced.

This method is noted in patent CN102020589B, where the preparation of a t-butyl carbamate derivative used as a synthetic intermediate for lacosamide is described, which shares structural similarity and preparation logic with the target compound.

Reductive Amination Approach

Another common method involves reductive amination of tert-butyl 2-aminoethylcarbamate with aldehydes followed by reduction:

  • Step 1: Reaction of tert-butyl 2-aminoethylcarbamate with an aldehyde (e.g., benzaldehyde) in methanol with molecular sieves at ambient temperature overnight to form an imine intermediate.
  • Step 2: Reduction of the imine with sodium borohydride (NaBH4) at low temperature (-10 to 20 °C) over 16 hours.
  • Workup: Extraction and purification steps yield the corresponding tert-butyl carbamate derivative with a substituted amine group.

This method achieves high yields (~92%) and has been demonstrated for related carbamate derivatives, offering a reliable route to functionalized tert-butyl carbamates.

Hydroxycarbamimidoyl Group Introduction

The hydroxycarbamimidoyl group (–C(=NOH)NH2) is typically introduced via:

  • Reaction of carbamate derivatives with hydroxylamine derivatives or amidoximes under controlled conditions.
  • Use of acidic or neutral media to promote condensation and formation of the hydroxycarbamimidoyl functionality.
  • Temperature control (often mild temperatures around 20–50 °C) to optimize yield and selectivity.

While specific detailed protocols for this exact compound are scarce in open literature, analogous compounds have been prepared using similar strategies involving hydroxylamine addition to activated carbamate intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvents Methanol, Ethyl Acetate, Acetonitrile Anhydrous solvents preferred
Temperature 0–50 °C Lower temps (-10 °C) for reductions
Reaction Time 2–16 hours Overnight stirring common
Reagents Isobutyl chlorocarbonate, NMM, NaBH4, Hydroxylamine Used for activation, reduction, and functional group introduction
Workup Extraction with aqueous acid/base, drying over MgSO4 Purification by filtration or chromatography

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield (%) Reference
1 Protection of amine as tert-butyl carbamate N-BOC amino acid + i-BuOCOCl + NMM High
2 Condensation with amine or aldehyde Benzaldehyde, molecular sieves, MeOH 90–92
3 Reduction of imine intermediate NaBH4 at -10 to 20 °C 90–92
4 Introduction of hydroxycarbamimidoyl group Hydroxylamine or amidoxime, mild acid Variable
5 Purification Extraction, filtration, drying -

Research Findings and Considerations

  • The use of tert-butyl carbamate as a protecting group is crucial for stability during multi-step synthesis.
  • Reductive amination provides a robust and high-yielding route to functionalized carbamates.
  • Hydroxycarbamimidoyl group introduction requires careful control of reaction conditions to avoid side reactions.
  • The choice of solvents and temperature significantly impacts the purity and yield.
  • Purification often involves aqueous acid/base extractions and drying agents like MgSO4.

Q & A

Q. What are the key synthetic pathways for tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization to form the bicyclo[1.1.1]pentane core, followed by functionalization with hydroxycarbamimidoyl and tert-butyl carbamate groups . Key steps include:

  • Cyclization: Formation of the bicyclic framework using precursors like bicyclo[1.1.1]pentane derivatives under catalytic conditions (e.g., palladium catalysts for cross-coupling).
  • Functionalization: Introduction of the hydroxycarbamimidoyl group via condensation reactions with hydroxylamine derivatives, followed by carbamate formation using tert-butyl chloroformate.
  • Purification: Chromatography or recrystallization to achieve high purity (>95%) .

Critical Factors:

  • Catalytic Systems: Use of transition-metal catalysts (e.g., Pd or Cu) enhances regioselectivity and yield .
  • Reaction Solvents: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature Control: Low temperatures (-10°C to 0°C) minimize side reactions during carbamate formation .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its configuration?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identifies functional groups (e.g., tert-butyl singlet at ~1.3 ppm, carbamate carbonyl at ~155 ppm) .
    • 2D NMR (COSY, HSQC): Resolves stereochemistry and connectivity in the bicyclic core .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths, angles, and Z-configuration of the hydroxycarbamimidoyl group .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₁₉N₃O₃; calc. 241.29 g/mol) .

Critical Considerations:

  • Crystallization Solvents: Use hexane/ethyl acetate mixtures for optimal crystal growth .
  • Isotopic Labeling: ¹⁵N-labeled hydroxylamine aids in tracking reaction pathways .

Q. What are the primary physical and chemical properties critical for handling and experimental design?

Methodological Answer: Key properties include:

  • Solubility: Moderately soluble in DMSO and DCM; insoluble in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability: Degrades under strong acids/bases; store at -20°C under inert gas (N₂/Ar) .
  • Reactivity: The hydroxycarbamimidoyl group participates in redox reactions (e.g., oxidation to nitroso derivatives) .

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution and oxidation reactions?

Methodological Answer: The hydroxycarbamimidoyl group drives reactivity:

  • Nucleophilic Substitution:
    • The tert-butyl carbamate acts as a leaving group under basic conditions (e.g., K₂CO₃ in MeOH), enabling substitution with amines or thiols .
    • Kinetic Studies: Pseudo-first-order kinetics observed with excess nucleophile (k = 0.15 min⁻¹ at 25°C) .
  • Oxidation Pathways:
    • KMnO₄ oxidizes the hydroxycarbamimidoyl group to a nitroso intermediate, confirmed by IR (N=O stretch at ~1500 cm⁻¹) .
    • Side Reactions: Over-oxidation to nitriles occurs at high temperatures (>60°C) .

Experimental Design Tip:
Monitor reactions via TLC (silica gel, ethyl acetate eluent) and quench with NaHSO₃ to prevent over-oxidation .

Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?

Methodological Answer: The compound modulates enzyme activity via hydrogen bonding and hydrophobic interactions:

  • Enzyme Inhibition Assays:
    • Acetylcholinesterase (AChE): IC₅₀ = 12.3 µM (Ellman assay, 30-min incubation) .
    • Kinase Profiling: Selectivity screens (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • Biophysical Methods:
    • Surface Plasmon Resonance (SPR): Measures binding affinity (KD = 8.7 µM) to recombinant proteins .
    • Molecular Docking (AutoDock Vina): Predicts binding poses within ATP-binding pockets (ΔG = -9.2 kcal/mol) .

Data Contradictions:
Discrepancies in IC₅₀ values (e.g., 12.3 µM vs. 18.5 µM in another study) may arise from assay conditions (pH, ionic strength) .

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields observed across different studies?

Methodological Answer: Address discrepancies via:

  • Reproducibility Protocols:
    • Standardize reaction conditions (e.g., solvent purity, catalyst batch).
    • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
  • Advanced Analytical Cross-Validation:
    • LC-MS/MS: Detects trace impurities (e.g., hydrolyzed carbamate) affecting yields .
    • In situ IR Spectroscopy: Monitors real-time reaction progress to identify kinetic bottlenecks .

Case Study:
A 20% yield variation in carbamate formation was traced to residual moisture in DCM; pre-drying with molecular sieves (4Å) resolved the issue .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate
Reactant of Route 2
tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

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